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Compound of Interest

Compound Name: n-Nonadecane-d40

Cat. No.: B1645123

This guide provides a comprehensive overview of the spectroscopic data for n-Nonadecane-
d40, catering to researchers, scientists, and professionals in drug development. The
information is presented in a structured format, including tabulated data, detailed experimental
protocols, and a workflow diagram for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of n-Nonadecane-d40.
Due to the deuteration, 2H NMR is particularly informative.

2H NMR Spectroscopic Data

Solid-state 2H NMR studies of n-Nonadecane-d40 reveal information about molecular motion
and phase behavior. In the solid phase, the central part of the alkane chain is relatively static,
while the terminal methyl and methylene groups exhibit greater mobility.[1] The quadrupole
splitting (Avq) is a key parameter obtained from 2H NMR spectra, which is sensitive to the local
environment and dynamics of the deuterons.
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Observed

Quadrupole .
Temperature (K) Phase L Assignment

Splitting (Avq)

(kHz)

Not specified, but )
Freely rotating alkane
273 Hexagonal narrower than
_ molecules
orthorhombic phase

Not specified, but .
Freely rotating alkane
193 Hexagonal narrower than
) molecules
orthorhombic phase

Not specified, but )
Freely rotating alkane

177 Hexagonal narrower than
] molecules
orthorhombic phase
Reduced
145 Orthorhombic ~62.5 (from figure) reorientational
freedom

. Terminal methyl
293 (Phase I) Orthorhombic 35
groups (-CDs)

Data sourced from references[1][2][3]. The quadrupole splittings for the hexagonal phase were
not explicitly provided in the text but were visibly narrower in the published spectra, indicating
increased molecular motion. The value at 145 K is an approximation from the published
spectrum.

13C NMR Spectroscopic Data

While direct 13C NMR data for n-Nonadecane-d40 is not readily available, the chemical shifts
are expected to be very similar to those of its non-deuterated counterpart, n-Nonadecane. The
primary difference would be the absence of 1H-13C coupling and the presence of deuterium-
induced isotope shifts, which are typically small.

Reference Data for n-Nonadecane (Ci9Ha0)
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Chemical Shift (ppm)

Assignment

32.04 Internal -CHz- groups
29.82 Bulk -CH2- groups
29.48 -CH:z- groups near the end of the chain
-CH:z- group adjacent to the terminal methyl
22.79
group
14.13 Terminal -CHs group

Data sourced from PubChem CID 12401.[4]

Experimental Protocol for NMR Spectroscopy

2H NMR (Solid-State):

o Sample Preparation: The n-Nonadecane-d40 sample is packed into a solid-state NMR rotor.

For studies of inclusion compounds, the deuterated alkane is co-crystallized with a host

molecule like urea.

e Instrumentation: A solid-state NMR spectrometer equipped with a high-power amplifier and a

probe suitable for 2H observation is used.

e Acquisition Parameters:

o Pulse Sequence: A quadrupole echo pulse sequence (1/2)x - T - (T1/2)y - T - acquire) is

typically employed to overcome the broad line shapes observed in solid-state NMR.

o Pulse Width: A 11/2 pulse of approximately 3-4 us is used.

o Recycle Delay: A recycle delay of 0.5 to 60 seconds is chosen, depending on the spin-

lattice relaxation time (T1) of the deuterons.[1][2] Longer delays are necessary for the less

mobile deuterons in the main chain.

o Temperature Control: The temperature is controlled using a variable temperature unit.

Spectra are recorded at various temperatures to observe phase transitions.[2][3]
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13C NMR (Solution-State):

o Sample Preparation: A solution of n-Nonadecane-d40 is prepared in a suitable deuterated
solvent (e.g., CDCls).

 Instrumentation: A high-resolution NMR spectrometer with a carbon-observe probe is used.
e Acquisition Parameters:
o Pulse Sequence: A standard single-pulse experiment with proton decoupling is used.

o Decoupling: Broadband proton decoupling is applied to simplify the spectrum and improve
the signal-to-noise ratio.

o Relaxation Delay: A relaxation delay of 1-5 seconds is used to ensure full relaxation of the
carbon nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule. The
substitution of hydrogen with deuterium results in a predictable shift of the C-D stretching and
bending frequencies to lower wavenumbers compared to the corresponding C-H vibrations.

Expected IR Absorption Bands for n-Nonadecane-d40
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. . Expected Wavenumber
Vibrational Mode Notes
(cm™)

Shifted from ~2960 cm~—1 for C-

C-D Asymmetric Stretch (-CDs3) ~2210 H

) Shifted from ~2870 cm~1 for C-
C-D Symmetric Stretch (-CD3) ~2125

H
C-D Asymmetric Stretch (- 2105 Shifted from ~2925 cm~1 for C-
CD2-) H

) Shifted from ~2850 cm~1 for C-
C-D Symmetric Stretch (-CD2-)  ~2090

H
) ) Shifted from ~1450-1470 cm—!
C-D Scissoring Bend ~1050 - 1090
for C-H
) Shifted from ~720-730 cm~! for
C-D Rocking Bend ~520 - 550

C-H

The expected wavenumbers are estimated based on the typical frequencies for C-H vibrations
in alkanes and the theoretical mass-on-a-spring approximation, which predicts a shift by a
factor of approximately 1/v2.

Experimental Protocol for FTIR Spectroscopy

e Sample Preparation:

o KBr Pellet Method: For solid samples, a small amount of n-Nonadecane-d40 (1-2 mg) is
finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then
pressed into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): A small amount of the solid or molten sample is
placed directly onto the ATR crystal. Pressure is applied to ensure good contact. This
method requires minimal sample preparation.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition:
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o A background spectrum of the empty sample compartment (or the clean ATR crystal) is

recorded.
o The sample is placed in the IR beam path, and the sample spectrum is acquired.

o The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm™1).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. For n-Nonadecane-d40, the molecular ion peak will be significantly shifted

compared to its non-deuterated analog.

Mass Spectrometry Data

Parameter Value Notes
Molecular Formula C19Dao
Molecular Weight 308.77 [5]
The most abundant ion in the
Molecular lon (M+) m/z 308 )
molecular ion cluster.
Fragmentation occurs along
the alkane chain, leading to a
Series of ions with a mass characteristic pattern of alkyl

Major Fragment lons ) )
difference of 16 (CD2) fragments. The fragments will

be heavier than those of the

non-deuterated compound.

Reference Data for n-Nonadecane (Ci9Ha0)

The mass spectrum of non-deuterated n-nonadecane shows a molecular ion at m/z 268 and a
series of fragment ions separated by 14 mass units (-CHz-). The base peak is typically at m/z
43 or 57.

Experimental Protocol for GC-MS
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o Sample Preparation: The n-Nonadecane-d40 sample is dissolved in a volatile organic
solvent such as hexane or dichloromethane.

e Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.
o GC Parameters:

o Injector: A split/splitless injector is used, typically operated at a high temperature (e.g.,
280-300 °C) to ensure complete vaporization of the long-chain alkane.

o Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating
alkanes.

o Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1-1.5 mL/min).

o Oven Temperature Program: A temperature program is used to elute the compound, for
example, starting at a lower temperature and ramping up to around 300 °C.

e MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV is standard.
o Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

o Scan Range: The mass range is set to scan from a low m/z (e.g., 40) to above the
expected molecular ion (e.g., m/z 350).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a
compound like n-Nonadecane-d40.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of n-Nonadecane-d40: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1645123#spectroscopic-data-for-n-nonadecane-d40-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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